N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-21(20-7-3-5-16-4-1-2-6-19(16)20)23-12-15-10-18(13-22-11-15)17-8-9-25-14-17/h1-11,13-14H,12H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDDLUIEEIMRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=CN=C3)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bonds between the furan and pyridine rings . This reaction requires a palladium catalyst and a boron reagent under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The naphthamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione, piperidine derivatives, and substituted naphthamides.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Anticancer Potential
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells by targeting specific enzymes or receptors involved in tumor progression. This makes it a candidate for further development in cancer therapeutics .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria. The findings suggest that it could be developed into an effective antimicrobial agent .
- Anticancer Research : Another investigation focused on the compound's ability to inhibit cell proliferation in various cancer cell lines. The results indicated promising anticancer activity, warranting further exploration into its mechanisms and potential clinical applications .
Mechanism of Action
The mechanism by which N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that inhibit or modulate their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues in Published Literature
The compound shares structural motifs with several classes of heterocyclic amides and sulphonamides, including:
- Thiazole-linked benzamides (e.g., 4d–4i from ): These feature a thiazole ring instead of pyridine-furan systems, with morpholine, piperazine, or alkylamino substituents .
- Naphthalene-sulphonamides (e.g., compound 17c from ): These replace the amide linkage with a sulphonamide group and include a benzyloxy-pyridine subunit .
Physicochemical and Spectroscopic Data Comparison
The table below summarizes key differences between N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide and selected analogues:
Key Observations:
- The target compound’s furan group may increase π-electron density, altering solubility and reactivity.
- Linker and Functional Groups : The methyl-naphthamide linker in the target compound contrasts with sulphonamide (17c) or thiazole-amide (4d) linkages. Sulphonamides are more acidic (pKa ~10) than carboxamides (pKa ~17–20), impacting bioavailability .
Implications of Structural Variations on Bioactivity
While biological data for the target compound are unavailable, insights can be inferred from analogues:
- Thiazole-Benzamides (4d–4i) : These compounds are speculated to exhibit kinase inhibitory or antimicrobial activity due to thiazole’s role in medicinal chemistry .
- Sulphonamides (17c): Known for antibacterial and enzyme-inhibitory properties, sulphonamide groups may offer broader target engagement than carboxamides .
- Furan-Pyridine Hybrids : Furan’s electron-rich nature could facilitate interactions with biological targets (e.g., DNA intercalation or receptor binding), though this requires experimental validation.
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide is a complex organic compound notable for its unique structural features, which include a furan ring, a pyridine ring, and a naphthamide group. This combination imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure
The IUPAC name for the compound is N-[[5-(furan-3-yl)pyridin-3-yl]methyl]naphthalene-1-carboxamide. Its chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C21H16N2O2 |
| Molecular Weight | 332.37 g/mol |
| InChI Key | XPDDLUIEEIMRHD-UHFFFAOYSA-N |
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
Research has highlighted the compound's potential in cancer therapy, particularly against melanoma and other cancer cell lines. The compound demonstrates antiproliferative effects, likely through the induction of apoptosis in cancer cells. This activity may be mediated by its ability to inhibit specific enzymes or receptors involved in cell proliferation and survival .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. For instance, it may bind to the active sites of enzymes involved in cancer cell metabolism, thereby blocking their function and promoting cell death.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties.
Study 2: Anticancer Activity
Another study focused on the anticancer effects of the compound on melanoma cells. In vitro assays revealed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours, showcasing its potential as an anticancer agent .
Comparison with Similar Compounds
| Compound | Activity | Unique Features |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2 inhibition | Known for diverse biological activities |
| Indole derivatives | Antiviral and anticancer | Broad range of therapeutic applications |
| N-(pyridinyl) derivatives | Anti-fibrotic | Specific targeting of fibrotic pathways |
This compound stands out due to its unique combination of structural elements that enhance its bioactivity compared to these similar compounds .
Q & A
Basic: What are the recommended synthetic routes for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide, and how can reaction conditions be optimized for purity?
The compound is typically synthesized via multi-step reactions involving:
- Coupling reactions : Amide bond formation between 1-naphthoic acid derivatives and the (5-(furan-3-yl)pyridin-3-yl)methylamine intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Heterocyclic assembly : Suzuki-Miyaura cross-coupling to introduce the furan-3-yl group to the pyridine ring, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .
Optimization : Adjust catalyst loading (0.5–5 mol%), temperature (60–100°C), and solvent polarity to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity .
Basic: Which analytical techniques are critical for structural confirmation of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns on the pyridine and furan rings, and amide linkage integrity. Key signals include aromatic protons (δ 7.0–8.5 ppm) and amide carbonyl (δ ~165–170 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (C₂₄H₁₉N₂O₂; MW 375.43) and fragmentation patterns .
- X-ray crystallography : Resolve stereochemical ambiguities and validate spatial arrangement of the fused aromatic systems .
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Discrepancies (e.g., unexpected splitting in NMR or unassigned MS fragments) may arise from:
- Rotamers or tautomers : Perform variable-temperature NMR to identify dynamic processes .
- Trace impurities : Use orthogonal purification (e.g., preparative HPLC with C18 columns) .
- Isotopic patterns : Cross-validate MS data with isotopic distribution simulations (e.g., using MestReNova) .
Advanced: What experimental designs are suitable for evaluating its biological activity in enzyme inhibition assays?
- Target selection : Prioritize kinases or proteases due to the compound’s aromatic/heterocyclic motifs, which may engage in π-π stacking or hydrogen bonding .
- Assay conditions :
- Use recombinant enzymes (e.g., EGFR kinase) with fluorogenic substrates (e.g., ATP-competitive assays).
- Include positive controls (e.g., staurosporine) and dose-response curves (1 nM–100 μM) to determine IC₅₀ values .
- Validate selectivity via panel screening against unrelated enzymes .
Advanced: How can computational methods predict and validate the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., binding affinity to kinase ATP pockets) .
- Molecular dynamics (MD) simulations : Assess binding stability over 50–100 ns trajectories (AMBER/CHARMM force fields) .
- Experimental validation : Compare computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .
Advanced: What strategies improve the compound’s solubility and stability in pharmacological studies?
- Formulation : Use co-solvents (DMSO/PEG 400) or cyclodextrin-based encapsulation .
- Derivatization : Introduce hydrophilic groups (e.g., -SO₃H, -COOH) at the naphthamide or pyridine moiety .
- Stability testing : Monitor degradation under UV light, humidity, and pH 2–9 using HPLC-UV .
Basic: What are the key functional groups influencing its reactivity?
- Amide group : Susceptible to hydrolysis under acidic/basic conditions; stability varies with pH .
- Furan ring : Prone to electrophilic substitution (e.g., nitration) or oxidation to maleic anhydride derivatives .
- Pyridine nitrogen : Participates in coordination chemistry (e.g., metal-organic frameworks) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
- Systematic modifications :
- Biological testing : Compare IC₅₀ values across derivatives to identify pharmacophores .
Advanced: What industrial-scale challenges exist for synthesizing this compound?
- Scaling coupling reactions : Optimize catalyst recycling (e.g., immobilized Pd catalysts) to reduce costs .
- Purification bottlenecks : Switch from column chromatography to continuous crystallization .
- Regulatory compliance : Monitor genotoxic impurities (e.g., residual palladium) via ICP-MS .
Basic: What safety and toxicity profiles should be prioritized in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
